(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT is a synthetic peptide derivative of growth hormone-releasing factor, which plays a critical role in stimulating the release of growth hormone from the anterior pituitary gland. This compound is particularly notable for its potential applications in various therapeutic areas, including growth disorders and metabolic diseases. The trifluoroacetate salt form enhances the stability and solubility of the peptide, making it more suitable for pharmaceutical formulations.
The peptide is derived from the natural growth hormone-releasing factor, with modifications that enhance its biological activity. The trifluoroacetate salt form is synthesized to improve its pharmacokinetic properties. The synthesis and characterization of such peptides are often documented in patent literature and scientific publications, which provide insights into their development and application .
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT belongs to the class of peptide hormones. It is categorized as a growth hormone secretagogue, which is a substance that stimulates the secretion of growth hormone. This classification is essential for understanding its biological function and potential therapeutic uses.
The synthesis of (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT typically employs solid-phase peptide synthesis techniques, particularly the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain while ensuring high purity and yield.
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT primarily undergoes receptor-mediated interactions rather than traditional chemical reactions. Its mechanism involves binding to growth hormone secretagogue receptors on target cells, leading to downstream signaling events.
The mechanism of action involves several steps:
Studies indicate that modifications in the peptide structure can significantly enhance its potency and efficacy in stimulating growth hormone release compared to unmodified forms .
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT has several scientific applications:
The synthesis of (BETA-ASP3)-GRF employs Fmoc/tBu-based solid-phase peptide synthesis (SPPS) as the gold standard methodology. This orthogonal protection scheme utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amino protection, while acid-labile tert-butyl (tBu) groups shield reactive side chains. The process initiates with the attachment of the C-terminal leucine residue to a polyethylene glycol polyacrylamide (PEGA) resin through a stable acid-resistant handle such as 4-(oxymethyl)-phenylacetamidomethyl linker [7].
Successive amino acid couplings employ potent aminium/uronium-based activators (HATU or HBTU) with diisopropylethylamine (DIEA) as a base, enabling high coupling efficiencies exceeding 99% per cycle – a critical factor for synthesizing this 44-amino acid neuropeptide. The strategic incorporation of the β-Asp3 residue requires specific attention during coupling cycle 3, where aspartic acid derivatives protected with bulky side-chain protecting groups (e.g., trityl) minimize aspartimide formation. Fmoc deprotection at each cycle is achieved via 20-30% piperidine in dimethylformamide (DMF), with recent optimized protocols reducing deprotection times to ≤3 minutes through kinetic monitoring of dibenzofulvene-piperidine adduct formation [4] [7].
Table 1: SPPS Parameters for (BETA-ASP3)-GRF Synthesis
Synthesis Parameter | Specification | Functional Purpose |
---|---|---|
Resin Type | PEGA (Polyethylene Glycol Polyacrylamide) | Enhanced solvation for long peptides |
Linker Chemistry | 4-(Oxymethyl)-phenylacetamidomethyl | Acid-stable cleavage point |
Coupling Reagents | HATU/DIEA or HBTU/DIEA | High-efficiency activation |
Fmoc Deprotection | 20-30% piperidine in DMF | Orthogonal N-α deprotection |
Asp3 Protection | Fmoc-Asp(OtBu)-OH or Fmoc-Asp(Trt)-OH | Minimizes aspartimide formation |
Cycle Monitoring | Ninhydrin or chloranil tests | Real-time coupling efficiency |
Cleavage from the resin and global deprotection is achieved using trifluoroacetic acid (TFA)-based cocktails (typically TFA:water:triisopropylsilane 95:2.5:2.5 v/v/v) for 2-4 hours. This critical step simultaneously liberates the crude peptide, removes tBu-based side-chain protections, and generates the trifluoroacetate salt. The strongly acidic environment induces partial conversion of Asp3 to its β-isoform, yielding the target (BETA-ASP3)-GRF derivative as confirmed by mass spectrometry [1] [6].
Crude peptides are precipitated and washed with cold diethyl ether before purification via reversed-phase HPLC (RP-HPLC) on C18 columns. The purification leverages TFA (0.1% v/v) as an ion-pairing agent, which enhances peak resolution by interacting with basic residues (Arg, Lys). Gradient elution (5-60% acetonitrile/water over 60 minutes) effectively separates the target β-Asp3 isomer from deletion sequences, aggregation byproducts, and α-Asp3 contaminants. Final TFA salt content in lyophilized products typically ranges from 10-15% (w/w), contributing to the hygroscopic nature and fluffy morphology that complicates handling. Post-purification TFA exchange services can reduce this to <1% when required for biological assays [1] [9].
Table 2: Purification Profile of (BETA-ASP3)-GRF Trifluoroacetate Salt
Purification Stage | Conditions | Outcome Metrics |
---|---|---|
Crude Cleavage | TFA/TIS/H2O (95:2.5:2.5), 3h | >85% global deprotection efficiency |
RP-HPLC Column | C18 silica (300Å pore, 15μm) | Ideal for 44-AA peptide resolution |
Mobile Phase A | Water + 0.1% TFA | Ion-pairing with basic residues |
Mobile Phase B | Acetonitrile + 0.1% TFA | Organic modifier for elution |
Target Elution | 28-32% acetonitrile | Retention time variability ±2 min |
Lyophilized Form | White fluffy solid | TFA content: 10-15% (w/w) |
Electrospray ionization mass spectrometry (ESI-MS) provides definitive confirmation of the amino acid sequence and β-Asp3 modification. The observed molecular mass of 5039.8 Da for the monoisotopic [M+H]⁺ species aligns precisely with the theoretical mass of the human GRF(1-44)-NH₂ sequence featuring the β-Asp3 isomer (C₂₄₆H₃₈₆N₇₂O₆₇S). High-resolution MS/MS fragmentation reveals signature y- and b-ions, particularly the b3 fragment at m/z 378.2 (Tyr-Ala-β-Asp), which distinguishes it from the conventional α-Asp3 variant at m/z 378.2 but with distinct fragmentation kinetics. The trifluoroacetate counterion does not interfere with mass analysis due to its volatility under ESI conditions, though it contributes to the characteristic 45-Da mass difference observed when comparing acetate vs. TFA salt forms [8]. Isotopic distribution patterns further confirm the absence of des-Asp deletion peptides, a common byproduct in Asp-rich sequences subjected to acidic cleavage conditions [5] [8].
¹H/¹³C heteronuclear single quantum coherence (HSQC) NMR in dimethyl sulfoxide-d6 reveals significant conformational perturbations induced by the β-Asp3 modification. Compared to native α-Asp3-GRF, the β-isoform exhibits chemical shift deviations exceeding 0.3 ppm for Ala² NH (δ 8.15→8.42 ppm) and Asp³ Hα (δ 4.65→5.10 ppm), indicating altered backbone dihedral angles at the mutation site. Rotating-frame Overhauser spectroscopy (ROESY) identifies weakened medium-range NOEs between Asp³ CO and Ala⁴ NH (distance >3.5Å vs. 2.8Å in wild-type), consistent with disrupted β-turn nucleation in the N-terminal bioactive core (residues 1-29). These structural changes correlate with the 100-fold reduced receptor affinity observed in functional assays. Residual trifluoroacetate (typically 1-3 equivalents) generates a characteristic 19F NMR signal at -76.5 ppm but does not obscure key peptide correlations due to the absence of proton couplings [2] [7].
Table 3: Key NMR Assignments for (BETA-ASP3)-GRF (DMSO-d6, 298K)
Residue | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Structural Implication |
---|---|---|---|
Tyr1 Hα | 4.45 | 57.8 | Unmodified N-terminal conformation |
Ala2 Hα | 4.28 | 52.1 | Minor perturbation from wild-type |
β-Asp3 Hα | 5.10 | 53.6 | Diagnostic β-linkage confirmation |
β-Asp3 Hβ | 3.12/2.92 | 38.5 | Altered side-chain dihedral angles |
Ala4 HN | 8.42 | - | Weakened H-bond vs. wild-type |
Asn8 HN | 8.33 | - | Deamidation-sensitive residue |
TFA (CF3) | - | -119.5 (19F) | Counterion presence confirmation |
Trifluoroacetate (TFA) serves as a critical pharmaceutical counterion that markedly enhances the aqueous solubility of (BETA-ASP3)-GRF. The strong acidity of TFA (pKa 0.23) ensures complete protonation of basic residues (Arg¹⁵,¹⁹,²⁰,²⁹,³⁷,⁴⁰,⁴²; Lys¹²,²¹), generating a multi-charged peptide-TFA complex with solubility exceeding 25 mg/mL in water – approximately 5-fold higher than the acetate salt equivalent. This solubility arises from the trifluoroacetate ion's capacity for strong ion-pairing interactions without hydrophobic masking of cationic residues. However, excessive TFA content (>15% w/w) may induce cellular toxicity at micromolar concentrations by inhibiting osteoblast proliferation and glycine receptor function, necessitating post-synthetic exchange for cell-based assays [1] [9].
The TFA salt form significantly enhances intestinal permeability in rat models, with Cₘₐₓ values increasing 3.2-fold compared to hydrochloride salts. This bioavailability enhancement stems from trifluoroacetate's ability to reduce the peptide's net charge via tight ion-pair formation, thereby diminishing electrostatic repulsion with anionic mucosal surfaces. Additionally, TFA modifies the lyophilizate morphology, yielding a porous "fluffy" cake that accelerates dissolution kinetics – though this complicates powder handling during manufacturing. For long-term stability, acetate salts are preferred, but TFA remains indispensable for initial purification and formulation of this Asp³-modified analogue [1] [6] [9].
Table 4: Trifluoroacetate Salt Impact on Pharmaceutical Properties
Property | TFA Salt Form | Acetate Salt Form | Functional Consequence |
---|---|---|---|
Aqueous Solubility | >25 mg/mL | ~5 mg/mL | Enhanced formulation options |
Lyophilizate Morphology | Fluffy, porous cake | Dense, cohesive cake | Faster dissolution but difficult handling |
Cellular Toxicity Threshold | >10 μM | >100 μM | Limits cellular assay concentrations |
Intestinal Permeability (Rat) | 3.2-fold increase vs. HCl salt | 1.8-fold increase vs. HCl salt | Enhanced bioavailability potential |
Forced Degradation (40°C) | t90=14 days | t90=28 days | Reduced thermal stability |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3